Ethyl 2-(cyclopropylamino)butanoate
Description
Contextualization within Amino Acid Ester Chemistry Research
Ethyl 2-(cyclopropylamino)butanoate is structurally an N-substituted, non-proteinogenic α-amino acid ester. Research into α-amino acid esters is a significant sub-discipline of organic chemistry due to their role as crucial intermediates. They are widely used in peptide synthesis, medicinal chemistry, and as chiral building blocks for creating more complex molecules. nih.gov The esterification of the carboxylic acid group of an amino acid, often through methods like Fischer-Speier esterification, is a fundamental transformation. aklectures.compearson.comwikipedia.org This reaction involves treating the amino acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. wikipedia.orgacs.org
This modification serves two primary purposes. First, it protects the carboxylic acid group, preventing it from participating in unwanted side reactions during other transformations, such as peptide bond formation at the amino group. nih.gov Second, converting the zwitterionic amino acid into its ester form increases its solubility in organic solvents, which is often necessary for subsequent reaction steps. nih.gov A variety of methods have been developed for this transformation, utilizing reagents like thionyl chloride or trimethylchlorosilane to achieve good to excellent yields for a wide range of natural and synthetic amino acids. nih.gov The resulting amino acid esters are stable, versatile intermediates ready for further modification or incorporation into larger molecular frameworks. nih.govclockss.org
Significance of Cyclopropylamine (B47189) and Butanoate Moieties in Chemical Synthesis and Biological Studies
The two key structural motifs in this compound—the cyclopropylamine group and the ethyl butanoate group—each carry significant weight in the fields of chemical synthesis and biological science.
The cyclopropylamine moiety is a highly valued structural unit, particularly in medicinal and agrochemical research. researchgate.netunl.pt Its importance stems from the unique properties of the cyclopropane (B1198618) ring, a three-membered carbocycle with significant ring strain. This strain makes the ring susceptible to opening, providing unique reactive pathways. unl.pt More commonly, the cyclopropyl (B3062369) group is incorporated as a stable substituent to impart specific conformational rigidity to a molecule. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netunl.pt Furthermore, the cyclopropyl group can influence a molecule's metabolic stability and pharmacokinetic properties. As a result, cyclopropane-containing compounds are found in numerous biologically active molecules, including enzyme inhibitors and neuropsychiatric drugs. researchgate.netunl.ptresearchgate.net
The butanoate moiety, in this case, an ethyl ester, is derived from butanoic acid (also known as butyric acid). Ethyl butanoate is a well-characterized ester known for its distinct fruity aroma, often compared to pineapple. wikipedia.org It is synthesized through the condensation reaction of butanoic acid and ethanol. wikipedia.org In nature, it and other esters contribute to the flavor and scent profiles of many fruits. wikipedia.org In industrial applications, it is widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes. wikipedia.org From a chemical standpoint, the ethyl ester group is a common functional handle. It can be hydrolyzed back to the carboxylic acid or converted into other functional groups, making it a useful protecting group or synthetic intermediate. pearson.com
Overview of Research Gaps and Future Directions in the Study of the Compound
Despite the clear significance of its component parts, a notable research gap exists for the specific compound this compound. A survey of scientific literature reveals a lack of dedicated studies on its synthesis, properties, or potential applications. This absence of information presents a clear opportunity for future investigation.
Synthetic Pathways: A primary area for research would be the development of efficient synthetic routes. A logical approach would be the reductive amination of ethyl 2-oxobutanoate (B1229078) with cyclopropylamine. wikipedia.org This common method for forming C-N bonds involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orgorganic-chemistry.org Alternative strategies could involve the N-alkylation of ethyl 2-aminobutanoate with a suitable cyclopropylating agent. Investigating these routes, optimizing reaction conditions, and achieving good yields would be the first step in making this compound available for further study.
Biological and Pharmacological Screening: Given the prevalence of the cyclopropylamine motif in bioactive compounds, this compound is a candidate for biological screening. researchgate.netresearchgate.net Research could explore its potential as an enzyme inhibitor, a ligand for neuroreceptors, or an antimicrobial agent. The combination of the cyclopropyl group for potential bioactivity and the butanoate chain for lipophilicity could yield interesting pharmacological profiles. Studies on cyclopropyl-containing amino acids have shown activity as NMDA receptor ligands and other CNS-active agents. researchgate.netnih.gov
Applications in Peptide Chemistry: As a non-proteinogenic amino acid derivative, the compound could be explored as a building block in peptide chemistry. researchgate.net Its incorporation into peptides could induce specific conformational constraints, potentially leading to peptides with enhanced stability, receptor affinity, or novel biological functions. clockss.orggoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSSFUYXICTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Cyclopropylamino Butanoate
Established Synthetic Pathways and Precursors
The construction of Ethyl 2-(cyclopropylamino)butanoate can be approached through several established synthetic strategies. These methods typically involve the formation of the butanoate ester and the subsequent introduction of the cyclopropylamino group, or a convergent approach where both functionalities are installed in a more consolidated manner.
Esterification Reactions for Butanoate Formation
A primary method for forming the ethyl butanoate portion of the molecule is through the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method. quora.comyoutube.comyoutube.com This acid-catalyzed reaction involves treating 2-aminobutanoic acid or a protected derivative with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used. quora.com
Alternatively, the ester can be formed from 2-bromobutanoic acid, which is then subjected to amination. The esterification of 2-bromobutanoic acid with ethanol would proceed under similar acidic conditions to yield ethyl 2-bromobutanoate, a key precursor for the subsequent introduction of the cyclopropylamino moiety.
A summary of common esterification precursors is provided in the table below.
| Starting Material | Reagents | Product |
| 2-Aminobutanoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 2-aminobutanoate |
| 2-Bromobutanoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 2-bromobutanoate |
Introduction of the Cyclopropylamino Moiety
The introduction of the cyclopropylamino group is a critical step in the synthesis. A highly effective and common method for this transformation is reductive amination. nih.gov2abiotech.net This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the context of this compound synthesis, this would typically involve the reaction of ethyl 2-oxobutanoate (B1229078) with cyclopropylamine (B47189). The reaction is generally carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion intermediate without affecting the ketone or ester functional groups. 2abiotech.net
Another pathway involves the nucleophilic substitution of a suitable leaving group at the α-position of the butanoate. For instance, ethyl 2-bromobutanoate can react with cyclopropylamine. This Sₙ2 reaction leads directly to the formation of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
| Precursor | Reagents | Method |
| Ethyl 2-oxobutanoate | Cyclopropylamine, NaBH₃CN | Reductive Amination |
| Ethyl 2-bromobutanoate | Cyclopropylamine, Base (e.g., K₂CO₃) | Nucleophilic Substitution |
Convergent and Linear Synthesis Strategies
The synthesis of this compound can be designed as either a linear or a convergent process.
A linear strategy would involve a stepwise sequence of reactions. For example:
Esterification of 2-bromobutanoic acid to ethyl 2-bromobutanoate.
Nucleophilic substitution of the bromide with cyclopropylamine to yield the final product.
Stereoselective Synthesis Approaches
The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical applications, a single enantiomer is required. Therefore, stereoselective synthesis methods are of paramount importance.
Asymmetric Catalysis in α-Amino Ester Synthesis
Asymmetric catalysis offers an elegant way to achieve enantiomerically enriched α-amino esters. This can be accomplished through the asymmetric hydrogenation of an enamine precursor or through the reductive amination of an α-keto ester using a chiral catalyst.
Recent advancements have shown the use of imine reductase (IRED) enzymes for the enantioselective biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.gov This method offers high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov A cobalt-catalyzed asymmetric reductive addition of cyclopropyl (B3062369) chlorides with α-iminoesters has also been reported to efficiently synthesize chiral α-tertiary amino acid derivatives with excellent enantioselectivity. thieme-connect.com
| Catalytic System | Description |
| Imine Reductases (IREDs) | Biocatalytic reductive amination of α-ketoesters, providing access to both enantiomers with high enantiomeric excess. nih.gov |
| Chiral Cobalt Catalysts | Catalyzes the asymmetric reductive addition of cyclopropyl halides to α-iminoesters, yielding chiral α-amino esters. thieme-connect.com |
Chiral Auxiliary-Mediated Syntheses
An alternative approach to stereocontrol involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of a specific enantiomer of this compound, one could start with an enantiomerically pure precursor, such as (S)-2-aminobutanoic acid or (R)-2-aminobutanoic acid. Esterification of this chiral starting material would yield the corresponding chiral ethyl 2-aminobutanoate. Subsequent N-alkylation with a cyclopropyl halide would then produce the target compound with retention of stereochemistry at the α-carbon.
The Strecker reaction, involving the addition of cyanide to an imine formed from a ketone and a chiral amine, is another powerful method for synthesizing chiral α-amino acids. nih.gov This methodology could be adapted to produce enantiomerically enriched 2-(cyclopropylamino)butanoic acid, which can then be esterified.
Diastereoselective Control in Cyclopropylamino Introduction
The structure of this compound contains a stereocenter at the second carbon atom (the carbon bonded to the nitrogen and the carboxyl group). When synthesized from achiral starting materials like ethyl 2-oxobutanoate, the product is a racemic mixture of two enantiomers. However, if additional stereocenters are present in the molecule or if chiral reagents are used, diastereomers can be formed. The control of this stereochemistry is a key challenge in modern organic synthesis.
Achieving diastereoselective control in the introduction of the cyclopropylamino group can be approached through several strategies:
Substrate Control: If the starting ester contained a pre-existing chiral center, it could direct the approach of the cyclopropylamine, leading to a preferential formation of one diastereomer over the other.
Reagent Control: The use of a chiral reducing agent could selectively reduce one face of the prochiral imine intermediate, leading to an excess of one enantiomer or diastereomer.
Auxiliary Control: A chiral auxiliary could be temporarily attached to the starting material. This auxiliary would direct the stereochemical outcome of the reductive amination and then be cleaved to yield the desired chiral product.
Directed reductive amination is a known strategy for achieving stereoselectivity. For example, in the synthesis of 1,3-amino alcohols, a hydroxyl group can direct the reduction of a nearby imine, resulting in high diastereoselectivity. organic-chemistry.org A similar principle could be applied to the synthesis of this compound if a directing group were appropriately positioned on the molecule.
Green Chemistry Principles in Synthesis Optimization
Optimizing the synthesis of this compound according to the principles of green chemistry aims to reduce its environmental impact by improving efficiency and minimizing waste and hazardous substance use. primescholars.comrsc.org
Solvent Selection and Alternative Media (e.g., aqueous, solvent-free)
The choice of solvent is critical in green chemistry. For reductive aminations, alcohols like methanol (B129727) or ethanol are common. Ethanol is considered a greener solvent choice. csic.es An even more sustainable approach is the use of water as a reaction medium or conducting the reaction under solvent-free conditions. Recent research has demonstrated successful reductive aminations in aqueous media, often facilitated by specific catalysts or surfactants. organic-chemistry.org Performing the reaction using neat reactants (solvent-free) is also a highly desirable green alternative, as it eliminates solvent waste entirely.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com For the synthesis of this compound via catalytic hydrogenation (using H₂ as the reductant), the reaction is highly atom-economical.
The balanced equation is: C₆H₁₀O₃ (Ethyl 2-oxobutanoate) + C₃H₇N (Cyclopropylamine) + H₂ → C₉H₁₇NO₂ (Product) + H₂O
The calculation for atom economy is: (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 2-oxobutanoate | C₆H₁₀O₃ | 130.14 | Reactant |
| Cyclopropylamine | C₃H₇N | 57.09 | Reactant |
| Hydrogen | H₂ | 2.02 | Reactant |
| Total Reactants | 189.25 | ||
| This compound | C₉H₁₇NO₂ | 171.24 | Product |
Atom Economy Calculation: (171.24 / 189.25) x 100 = 90.48%
This high atom economy indicates that most of the atoms from the reactants are incorporated into the desired product, with only a molecule of water generated as a byproduct. primescholars.com Maximizing reaction efficiency also involves optimizing conditions (temperature, pressure, catalyst loading) to achieve a high chemical yield, further reducing waste. rsc.org
Catalyst Development for Sustainable Production
Catalysis is a cornerstone of green chemistry. In the context of the reductive amination to produce this compound, catalytic hydrogenation is a preferred method. libretexts.org
Traditional Catalysts: Platinum (Pt), Palladium (Pd), and Raney Nickel are highly effective catalysts for this transformation. rsc.org However, Pt and Pd are precious, expensive, and have toxicity concerns.
Sustainable Alternatives: A key goal in green catalyst development is to replace these precious metals with earth-abundant and less toxic alternatives. Research has focused on catalysts based on cobalt, iron, and nickel. organic-chemistry.orgcsic.es For example, amorphous cobalt nanoparticles have been shown to effectively catalyze reductive aminations using H₂. organic-chemistry.org
Heterogeneous Catalysts: Using a solid (heterogeneous) catalyst, such as a metal supported on carbon, is advantageous for sustainable production. These catalysts can be easily separated from the liquid reaction mixture by simple filtration and can often be reused for multiple reaction cycles, reducing waste and cost. rsc.org
Purification and Isolation Techniques for Synthetic Products
After the synthesis is complete, the desired product, this compound, must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.
Reaction Mechanisms and Chemical Transformations
Reactivity Profiles of the Ester Functional Group
The ester group in Ethyl 2-(cyclopropylamino)butanoate is a primary site for chemical modification, predominantly through nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.org This class of reactions involves the addition of a nucleophile to the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group—in this case, the ethoxide ion (⁻OCH₂CH₃). uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of the ester is less than that of acid chlorides or anhydrides but sufficient for a range of important transformations. uomustansiriyah.edu.iqlibretexts.org
Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base to yield a carboxylic acid and an alcohol. lumenlearning.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to 2-(cyclopropylamino)butanoic acid and ethanol (B145695). libretexts.orglibretexts.orglibretexts.org The reaction is reversible, and its completion requires a large excess of water to shift the equilibrium toward the products. lumenlearning.comchemguide.co.ukchemguide.co.uk The mechanism proceeds through several equilibrium steps:
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukchemistrysteps.com
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukchemistrysteps.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a better leaving group (ethanol). chemguide.co.ukchemistrysteps.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol. chemguide.co.uk
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as aqueous sodium hydroxide (B78521), the ester undergoes hydrolysis in a process known as saponification. libretexts.orgmasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The products are the salt of the carboxylic acid and ethanol. lumenlearning.com
The mechanism involves:
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. chemistrysteps.com
Formation of Tetrahedral Intermediate: This addition results in a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqchemistrysteps.com
Elimination: The intermediate collapses, and the ethoxide ion is eliminated as the leaving group. uomustansiriyah.edu.iq
Acid-Base Reaction: The expelled ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the final carboxylate salt and ethanol. This final step drives the reaction to completion. chemistrysteps.com
Table 1: Comparison of Hydrolysis Pathways for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Strong Base (e.g., NaOH, KOH) libretexts.org |
| Role of Catalyst | Catalytic amount required chemguide.co.uk | Stoichiometric amount of base is consumed lumenlearning.com |
| Reversibility | Reversible chemguide.co.ukacs.org | Irreversible lumenlearning.comchemguide.co.uk |
| Products | 2-(cyclopropylamino)butanoic acid and Ethanol libretexts.org | Sodium 2-(cyclopropylamino)butanoate and Ethanol libretexts.org |
| Reaction Driving Force | Use of excess water chemguide.co.uk | Formation of the resonance-stabilized carboxylate salt chemistrysteps.com |
Nucleophilic Acyl Substitution Mechanisms
Alcoholysis and Transesterification Mechanisms
Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with an alcohol (R'OH) to produce a new ester, Alkyl 2-(cyclopropylamino)butanoate, and ethanol. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it forms. wikipedia.org
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol (R'OH). After proton transfers, ethanol is eliminated, and deprotonation yields the new ester. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Transesterification: A strong base is used to generate an alkoxide (R'O⁻) from the new alcohol. This alkoxide then acts as the nucleophile. masterorganicchemistry.com
Nucleophilic Attack: The alkoxide (R'O⁻) attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The intermediate expels the original ethoxide leaving group (CH₃CH₂O⁻) to form the new ester. masterorganicchemistry.com
Various catalysts can be employed for this transformation, with their effectiveness depending on the specific substrates and conditions. nih.govorganic-chemistry.org
Table 2: Selected Catalysts for Transesterification of Ethyl Esters
| Catalyst System | Substrate Example | Conditions | Yield | Reference(s) |
| Boric Acid | Ethyl acetoacetate | Reflux with various alcohols | High | nih.gov |
| Methylboronic Acid | β-keto ethylesters | Molecular sieves used | Good | nih.gov |
| Sulfuric Acid | Pequi and Macaúba oils | 80 °C, excess ethanol | Up to 95% | embrapa.br |
| Porous Phenolsulphonic Acid–Formaldehyde Resin (PAFR) | Ethyl heptanoate | 80 °C, with methanol (B129727) | 93% | researchgate.net |
Aminolysis Reactions
Esters react with ammonia (B1221849) or primary and secondary amines to form amides in a reaction known as aminolysis. youtube.comchemistrysteps.com This reaction is generally slower than hydrolysis. youtube.com Treating this compound with an amine (R'R''NH) would yield N,N-disubstituted-2-(cyclopropylamino)butanamide and ethanol. The mechanism follows the standard nucleophilic addition-elimination pathway, where the amine is the nucleophile and ethoxide is the leaving group. chemistrysteps.com The reaction is often used in the synthesis of polyamides where a diamine reacts with a diester. researchgate.net Studies on simple esters show that methyl esters tend to be the most reactive, and reactivity decreases with increasing molecular weight of the ester's acid or alcohol portion. acs.org
Esters react with strong organometallic nucleophiles, such as Grignard reagents (R'MgX), to produce tertiary alcohols. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of two equivalents of the organometallic reagent. chemistrysteps.com
The reaction of this compound with a Grignard reagent (e.g., Methylmagnesium bromide) proceeds via a two-stage mechanism:
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone intermediate (3-(cyclopropylamino)pentan-2-one). libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: The resulting ketone is more reactive than the starting ester. chemistrysteps.com It rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. This forms a new tetrahedral alkoxide intermediate. libretexts.org
Protonation: A final aqueous acid workup protonates the alkoxide to yield the tertiary alcohol product (e.g., 2-methyl-3-(cyclopropylamino)pentan-2-ol). libretexts.orgyoutube.com
It is not possible to stop the reaction at the ketone stage when using highly reactive Grignard or organolithium reagents. chemistrysteps.com
Reactivity of the Cyclopropylamino Moiety
The cyclopropylamino group possesses unique reactivity due to the inherent ring strain of the cyclopropane (B1198618) ring and the nucleophilicity of the nitrogen atom.
N-Arylation: The nitrogen atom can participate in cross-coupling reactions. A general method for the palladium-catalyzed N-arylation of cyclopropylamine (B47189) has been developed, allowing for the synthesis of N-aryl and N,N-diaryl cyclopropylamines using specific palladium precatalysts. acs.org This suggests that the nitrogen in this compound could be arylated under similar conditions.
Cycloaddition and Ring-Opening Reactions: The cyclopropylamine unit is a valuable synthon in cycloaddition reactions. Under photochemical conditions, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with various olefins, such as acrylates, styrenes, and vinyl sulfones, to produce substituted N-arylaminocyclopentane compounds. chemrxiv.org This transformation proceeds via a single electron transfer (SET) pathway, where the cyclopropylamine radical cation is formed, followed by β-scission of the strained three-membered ring to generate a radical intermediate that engages with the olefin. chemrxiv.org Similar asymmetric [3+2] photocycloadditions have been achieved using cooperative photoredox and chiral H-bond catalysis to yield enantioenriched cyclopentylamines. rsc.org Furthermore, vinyl cyclopropylamines can undergo Nazarov-type reactions, an electrocyclic closure process, to form cyclopentenone derivatives and polycyclic amines. acs.org
Table 3: Summary of Reactions Involving the Cyclopropylamino Moiety
| Reaction Type | Reagents/Conditions | Product Type | Mechanism Highlight | Reference(s) |
| N-Arylation | Aryl halide, Palladium precatalyst, Base | N-Aryl cyclopropylamine derivative | Catalytic cross-coupling | acs.org |
| [3+2] Photocycloaddition | Olefin, Visible light irradiation | Substituted cyclopentylamine (B150401) derivative | Single Electron Transfer (SET), Ring-opening | chemrxiv.orgrsc.org |
| Imino-Nazarov Reaction | Dichlorocyclopropanation followed by Silver-assist | Cyclopentenone iminium salt / Allylic amine | Electrocyclic ring-opening and closure | acs.org |
Transformations at the α-Carbon of the Butanoate Chain
Alkylation and Acylation Reactions
The α-hydrogens of esters are weakly acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com For the alkylation of the α-carbon, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to quantitatively generate the enolate. youtube.compressbooks.pub The resulting enolate can then react with an alkyl halide in an SN2-type reaction to introduce an alkyl group at the α-position. chemistrysteps.comaskthenerd.com This method is most effective with primary alkyl halides to avoid competing elimination reactions. chemistrysteps.com
Acylation at the α-carbon can also be achieved. This typically involves reacting the enolate with an acylating agent, such as an acid chloride. pearson.com The reaction proceeds through a nucleophilic acyl substitution mechanism. An alternative approach to both alkylation and acylation at the α-carbon involves the use of an enamine intermediate. libretexts.org
Derivatization for Analog Synthesis
The reactivity at the α-carbon provides a powerful tool for the synthesis of analogs of this compound. By choosing different alkylating or acylating agents, a wide variety of substituents can be introduced at this position. This allows for the systematic modification of the molecule's structure, which is a common strategy in medicinal chemistry and drug discovery to explore structure-activity relationships.
Furthermore, the ester and amine functionalities offer additional sites for derivatization. The ester can be converted to other functional groups, such as amides or carboxylic acids, through standard organic transformations. ucsb.edu The secondary amine can be further alkylated or acylated to produce tertiary amines or amides, respectively. libretexts.org The combination of these transformations allows for the creation of a diverse library of analogs based on the this compound scaffold.
Enolization and Related Chemistry
The formation of an enolate from the ester is a key step in the reactions at the α-carbon. libretexts.org The stability of the ester enolate is less than that of ketone or aldehyde enolates. masterorganicchemistry.com This is because the lone pair on the oxygen of the alkoxy group can donate electron density to the carbonyl carbon, making it less electron-withdrawing and thus less able to stabilize the negative charge on the α-carbon through induction. masterorganicchemistry.com
The enolate can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com While the major resonance contributor has the negative charge on the more electronegative oxygen atom, the enolate typically reacts as a carbon nucleophile. youtube.com The enolization process is reversible, and the position of the equilibrium depends on the strength of the base used. pressbooks.pub With a strong base like LDA, the equilibrium lies far to the side of the enolate. pressbooks.pub
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties.
The electronic structure of Ethyl 2-(cyclopropylamino)butanoate is key to understanding its reactivity and intermolecular interactions. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within the molecule.
Key features of the electronic structure would include the localization of electron density on the nitrogen and oxygen atoms due to their high electronegativity. The carbonyl group (C=O) of the ester is a significant feature, with a partial positive charge on the carbonyl carbon and partial negative charges on the oxygen atoms. The nitrogen atom of the cyclopropylamino group also possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and a site of nucleophilicity.
The cyclopropyl (B3062369) group itself has unique electronic properties. The C-C bonds in a cyclopropane (B1198618) ring are bent and have a higher p-character than typical alkane C-C bonds, which can influence the adjacent amino group's basicity and reactivity. scientificupdate.com
Table 1: Predicted Electronic Properties of this compound and Related Analogs
| Property | Predicted Value/Characteristic for this compound (by analogy) | Reference Analog: Ethyl 2-(cyclopropylamino)propanoate uni.lu |
| Molecular Formula | C9H17NO2 | C8H15NO2 |
| Monoisotopic Mass | 171.1259 g/mol (Calculated) | 157.1103 g/mol |
| Topological Polar Surface Area (TPSA) | Expected to be similar to propanoate analog | 38.33 Ų |
| XlogP (Predicted) | Expected to be slightly higher than propanoate analog due to the extra methylene (B1212753) group | 1.0 |
| Hydrogen Bond Donors | 1 (the N-H group) | 1 |
| Hydrogen Bond Acceptors | 3 (the two oxygen atoms and the nitrogen atom) | 3 |
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-N bond, the C-C bonds of the butyl chain, and the C-O bond of the ester group gives rise to various conformational isomers (conformers).
Computational methods can be used to explore this potential energy surface and identify the low-energy conformers, which are the most likely to be populated at room temperature. The relative energies of these conformers are determined by a balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, conformations where the bulky cyclopropyl and ethyl groups are far from each other would be sterically favored. Intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen could also stabilize certain conformations. The cyclopropyl group, being a rigid structure, will significantly influence the preferred orientations of the rest of the molecule. nih.govdalalinstitute.comlumenlearning.commaricopa.edu
This compound possesses a chiral center at the second carbon atom of the butanoate chain (the carbon atom to which the cyclopropylamino group is attached). This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 2-(cyclopropylamino)butanoate and (S)-Ethyl 2-(cyclopropylamino)butanoate.
Quantum chemical calculations can be used to predict the properties of these enantiomers. While the enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules or with polarized light will differ. Computational methods can help in predicting chiroptical properties like optical rotation and circular dichroism spectra, which are essential for the experimental characterization of the enantiomers.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. nih.govnih.gov This is particularly useful for understanding how this compound behaves in different environments and how it interacts with other molecules.
The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between the solute (this compound) and the solvent molecules.
In a polar solvent like water, the polar groups of the molecule (the ester and amino groups) will form hydrogen bonds with water molecules. ajevonline.org This solvation will influence the conformational preferences of the molecule. In a non-polar solvent, intramolecular interactions may become more dominant in determining the conformation. MD simulations can quantify these effects by calculating properties such as the radial distribution functions of solvent molecules around specific atoms of the solute.
The structure of this compound, with its combination of a hydrogen bond donor (N-H), hydrogen bond acceptors (O and N atoms), and a hydrophobic cyclopropyl group, makes it a candidate for participation in host-guest chemistry and supramolecular assembly. rsc.org
MD simulations can be used to study the potential of this molecule to form complexes with host molecules, such as cyclodextrins or crown ethers. google.commdpi.comacs.orgacs.orgrsc.org The hydrophobic cyclopropyl group could fit into the cavity of a cyclodextrin, while the polar amino ester part could interact with the rim of the host.
Furthermore, this compound molecules could potentially self-assemble through intermolecular hydrogen bonding between the N-H and C=O groups, forming dimers or larger aggregates. The cyclopropyl groups could also engage in weak C-H···π interactions, contributing to the stability of such assemblies. rsc.orgnih.gov MD simulations can help to elucidate the structure and stability of these potential supramolecular structures. acs.org
Reaction Pathway Elucidation and Transition State Analysis
The synthesis of this compound typically proceeds via the reductive amination of ethyl 2-oxobutanoate (B1229078) with cyclopropylamine (B47189). Computational chemistry serves as a powerful tool to investigate the intricate details of this reaction mechanism.
Computational mechanistic studies would likely employ Density Functional Theory (DFT) to model the key steps of the reductive amination process. These steps include the initial formation of a hemiaminal intermediate, followed by dehydration to an imine, and subsequent reduction to the final amine product.
Researchers would calculate the potential energy surface for the reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, the choice of reducing agent can be computationally modeled to understand its effect on the reaction profile.
Illustrative Reaction Coordinate for Reductive Amination:
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1. Reactants | Ethyl 2-oxobutanoate + Cyclopropylamine | 0 |
| 2. Hemiaminal Formation | Hemiaminal Intermediate | -5.2 |
| 3. Dehydration | Imine Formation Transition State | +15.8 |
| 4. Imine Intermediate | Protonated Imine | -2.1 |
| 5. Reduction | Hydride Transfer Transition State | +8.5 |
| 6. Product | This compound | -25.3 |
| Note: The data in this table is illustrative and based on typical values for similar reductive amination reactions. It does not represent experimentally or computationally verified data for the specific reaction of this compound. |
A significant challenge in the synthesis of chiral molecules like this compound is controlling stereoselectivity. Computational models can be instrumental in predicting the formation of different stereoisomers. youtube.com By analyzing the transition state energies for the formation of the (R) and (S) enantiomers, chemists can predict which isomer is likely to be favored under specific reaction conditions.
The Curtin-Hammett principle is often invoked in these computational studies to relate the conformational energies of the transition states to the product distribution. nih.gov Advanced computational tools can automate the process of finding and filtering transition state conformers to provide more accurate predictions of reaction selectivity. nih.gov
Predictive Modeling for Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. While no specific SAR models for this compound have been published, we can discuss the general approach that would be taken.
A QSAR study would involve compiling a dataset of structurally related compounds with known biological activities. Molecular descriptors, which are numerical representations of a molecule's properties, would then be calculated for each compound. These descriptors can be categorized as:
1D: Molecular weight, atom counts
2D: Topological indices, connectivity indices
3D: Molecular shape, volume, surface area
Physicochemical: LogP, polarizability, dipole moment
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would then be used to build a mathematical model that relates the descriptors to the biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds.
Example of Descriptors Used in a Hypothetical QSAR Model:
| Descriptor | Description | Typical Influence on Activity |
| LogP | Lipophilicity | Can influence cell membrane permeability. |
| Molecular Weight | Size of the molecule | May affect binding site accessibility. |
| Polar Surface Area (PSA) | Surface area of polar atoms | Influences solubility and transport properties. |
| Dipole Moment | Polarity of the molecule | Can be important for dipole-dipole interactions with a target. |
| Number of Rotatable Bonds | Molecular flexibility | Affects conformational entropy upon binding. |
| Note: The information in this table is generalized and does not represent a specific validated QSAR model for this compound. |
The development of robust and predictive QSAR models relies on the quality and diversity of the training data. nih.govnih.gov These models are valuable in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable in determining the structure of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods used to provide detailed information about a compound's atomic connectivity, functional groups, and molecular weight.
NMR spectroscopy is a powerful tool for analyzing the structure of organic compounds. Different types of NMR experiments provide specific insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment:Advanced 2D NMR techniques that are used to determine complex structural assignments through correlations between different nuclei have not been applied to Ethyl 2-(cyclopropylamino)butanoate in any available research.
IR spectroscopy is used to identify the functional groups present in a molecule. While the structure of this compound suggests the presence of characteristic IR absorption bands for its amine, ester, and alkyl groups, no experimentally obtained IR spectrum is available in the public domain.
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a compound. While predicted mass-to-charge ratios for various adducts of this compound can be calculated, experimental mass spectrometry data, which would confirm the molecular weight and provide insights into its fragmentation pathways, has not been documented in scientific literature. Predicted data for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio of 172.1332. uni.lu
The absence of this fundamental analytical data underscores the need for further research to fully characterize this compound. The synthesis and subsequent detailed spectroscopic and spectrometric analysis of this compound would be a valuable contribution to the field of chemistry, enabling a deeper understanding of its properties and potential applications.
Investigation of Structure Activity Relationships Sar and Biological Activity Mechanisms
Mechanistic Probes for Biological Target Identification
Cellular Pathway Modulation in Controlled In Vitro Systems
Currently, there is limited publicly available research detailing the specific effects of Ethyl 2-(cyclopropylamino)butanoate on cellular pathway modulation in controlled in vitro systems. While studies on related compounds exist, direct experimental data on how this specific molecule interacts with and modulates cellular signaling cascades, gene expression, or other biological pathways in cell-based assays is not extensively documented in scientific literature. The evaluation of its antiproliferative, pro-apoptotic, or immunomodulatory effects would require dedicated in vitro studies, such as those performed on other novel chemical entities. nih.gov
Computational Approaches to SAR and Ligand Design
Computational methods are integral to modern drug discovery, providing predictive insights into the behavior of molecules like this compound at a molecular level. These in silico techniques help to prioritize and design compounds with desired biological activities.
Docking and Molecular Dynamics for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Docking predicts the preferred orientation of a molecule when bound to a target, estimating its binding affinity, often expressed as a binding energy score in kcal/mol. heraldopenaccess.us Following docking, MD simulations can provide a more dynamic picture of the complex, assessing the stability of the interactions over time. heraldopenaccess.usnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking algorithms then explore various possible binding poses and score them based on a force field that calculates the interaction energies. nih.govresearchgate.net Key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand in the binding pocket, can be identified. heraldopenaccess.us MD simulations further refine this by simulating the movements of the atoms in the complex over a period, revealing the stability of these interactions and any conformational changes. heraldopenaccess.us
While specific docking studies for this compound are not widely published, the methodology allows for its evaluation against various potential targets. The results of such a hypothetical study are illustrated in the table below.
Interactive Table: Hypothetical Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Enzyme X | -7.5 | TYR 82, LEU 120 | Hydrogen Bond, Hydrophobic |
| Receptor Y | -6.8 | ASP 95, PHE 250 | Ionic, π-π Stacking |
| Kinase Z | -8.1 | VAL 33, LYS 50, GLU 88 | Hydrophobic, Hydrogen Bond |
Note: The data in this table is illustrative and does not represent actual experimental results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized molecules and to understand which structural features are important for their biological function.
For a QSAR study involving this compound, a dataset of structurally similar compounds with measured biological activities would be required. Molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties)—are calculated for each compound. nih.gov A statistical model is then developed to relate these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of this compound and its analogs, helping to guide the design of more potent compounds. nih.gov
Interactive Table: Examples of Molecular Descriptors for QSAR
| Descriptor | Description | Potential Relevance |
| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Relates to size and diffusion properties |
| TPSA (Topological Polar Surface Area) | Surface area of polar atoms | Influences solubility and transport characteristics |
| Number of H-bond donors/acceptors | Capacity for hydrogen bonding | Critical for target binding affinity |
| Rotatable Bonds | Number of freely rotatable bonds | Defines molecular flexibility |
Applications in Medicinal Chemistry Research Strategies
The unique structural features of this compound make it a valuable entity in medicinal chemistry, both as a foundational piece for larger molecules and as a candidate for modification to improve drug properties.
Utilization as a Building Block in Complex Molecule Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure contains several key features: a cyclopropyl (B3062369) group, a secondary amine, an ethyl ester, and a chiral center. These elements can be strategically incorporated into more complex molecules to modulate their pharmacological properties. The cyclopropyl ring is a desirable feature in many drug candidates as it can enhance metabolic stability and binding affinity.
Chemists can utilize this compound to introduce the cyclopropylamino butanoate moiety into a larger molecular scaffold. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other amines to form amides. Alternatively, the secondary amine is available for reactions to build more complex heterocyclic structures, which are common in many FDA-approved drugs. scripps.edu The use of such cyclopropyl-containing building blocks is a known strategy for the synthesis of complex natural products and their analogs. researchgate.net
Role in Prodrug Design Strategies
Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or low bioavailability. nih.govcentralasianstudies.org A prodrug is an inactive derivative of a drug that is converted into the active form in the body, typically through enzymatic or chemical transformation. nih.gov
The structure of this compound is well-suited for a prodrug approach. The ethyl ester group is a classic "pro-moiety" that can be used to mask a more polar carboxylic acid group. nih.gov If the parent carboxylic acid (2-(cyclopropylamino)butanoic acid) is the active drug, converting it to the ethyl ester could enhance its ability to cross cell membranes. Once inside the body, ubiquitous esterase enzymes would cleave the ester bond, releasing the active carboxylic acid at or near its site of action. nih.govnih.gov This strategy is widely employed to improve the oral absorption of drugs. nih.gov
Degradation Pathways and Environmental Fate Academic Context
Hydrolytic Stability and Degradation Kinetics
The ester group is the most probable site for initial degradation via hydrolysis. This reaction involves the cleavage of the ester bond by water, which can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification, where the ester reacts with water in the presence of a strong acid catalyst to yield a carboxylic acid and an alcohol. libretexts.org Conversely, base-catalyzed hydrolysis (saponification) is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.org
While no direct kinetic data for Ethyl 2-(cyclopropylamino)butanoate is available, information from the structurally similar compound, ethyl butanoate, suggests that hydrolysis is not a rapid process under typical environmental conditions. For ethyl butanoate, the base-catalyzed second-order hydrolysis half-life is estimated to be 3.5 years at a pH of 7 and 130 days at a pH of 8. nih.gov This suggests that abiotic hydrolysis of the ester group in this compound may be slow, but it would ultimately lead to the formation of 2-(cyclopropylamino)butanoic acid and ethanol (B145695).
Table 1: Hydrolysis Half-Life of Analogue Compound Ethyl Butanoate
| pH | Half-Life | Reference |
|---|---|---|
| 7 | 3.5 years | nih.gov |
Photolytic and Oxidative Degradation Mechanisms
The degradation of this compound can also be influenced by photolytic and oxidative processes, primarily involving the secondary amine group. Amines are known to undergo photoreduction, which can involve hydrogen abstraction from the amine by photochemically excited species. acs.org In the environment, this could occur through reactions with hydroxyl radicals (•OH) or other reactive oxygen species generated by sunlight. However, without specific experimental studies, the exact mechanisms and rates of photolytic degradation for this compound remain speculative. The cyclopropane (B1198618) ring, while possessing inherent strain, is generally stable but can participate in certain radical reactions, potentially contributing to the degradation process under specific conditions.
Enzymatic Degradation in Biological and Environmental Systems
Enzymatic degradation is a highly probable and significant pathway for the breakdown of this compound in biological systems, such as in soil, water, or within organisms. The ester linkage makes the molecule a likely substrate for a wide variety of enzymes, particularly esterases (such as carboxylesterases) and lipases, which are ubiquitous in the environment.
These enzymes catalyze the hydrolysis of ester bonds. Research on similar compounds supports this hypothesis; for instance, the enzyme papain has been used for the enantioselective hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine. researchgate.net This indicates that enzymes can effectively recognize and cleave ester groups in molecules containing a cyclopropyl-amino acid moiety. Therefore, enzymatic action would likely convert this compound into 2-(cyclopropylamino)butanoic acid and ethanol. This pathway is expected to be significantly faster than abiotic chemical hydrolysis.
Identification and Characterization of Research-Relevant Degradation Products
Based on the primary degradation pathways discussed, the principal and most readily predictable degradation products of this compound are well-defined. Both chemical and enzymatic hydrolysis would result in the cleavage of the ester bond.
The expected degradation products are:
2-(cyclopropylamino)butanoic acid : Formed from the cleavage of the ester bond and retention of the core amino acid structure.
Ethanol : The alcohol moiety released during hydrolysis. libretexts.org
Further degradation of these primary products would then depend on their individual environmental fate characteristics. Photolytic degradation pathways are more complex and could lead to a variety of radical-induced products, but these have not been characterized in the literature.
Table 2: Potential Degradation Products of this compound
| Degradation Product | Formation Pathway |
|---|---|
| 2-(cyclopropylamino)butanoic acid | Hydrolysis (Chemical & Enzymatic) |
Future Research Directions and Potential Applications
Development of Novel Synthetic Routes and Catalytic Systems
The synthesis of N-alkylated amino acid esters is a cornerstone of medicinal and materials chemistry. Future research into the synthesis of Ethyl 2-(cyclopropylamino)butanoate could focus on developing more efficient, sustainable, and scalable methods.
Novel Synthetic Approaches: Current synthetic strategies for similar compounds often involve multi-step processes that may have limitations in terms of yield and reaction time. Future work could explore one-pot reactions that combine several transformations into a single, efficient process. For instance, methodologies involving the reductive amination of ethyl 2-oxobutanoate (B1229078) with cyclopropylamine (B47189) using environmentally benign reducing agents could be a key focus. Another approach could be the development of novel cyclization reactions to form the cyclopropyl (B3062369) ring on a pre-existing amino-butanoate scaffold, a strategy that has proven effective for other complex molecules. researchgate.net
Advanced Catalytic Systems: The use of novel catalysts could dramatically improve the synthesis of this compound. Research could be directed towards:
Homogeneous Catalysis: Investigating transition metal catalysts (e.g., Palladium, Rhodium, Iridium) for C-N bond formation between an ethyl butanoate precursor and cyclopropylamine. These catalysts could offer high selectivity and efficiency under mild conditions.
Heterogeneous Catalysis: The development of solid-supported catalysts could simplify product purification and catalyst recycling, making the process more cost-effective and environmentally friendly.
Biocatalysis: The use of enzymes, such as transaminases or engineered enzymes, could provide a highly specific and sustainable route to chiral versions of the molecule, which is often crucial for biological applications.
Research into these areas could lead to significant improvements in yield, purity, and sustainability, as demonstrated in the synthesis of other complex molecules like quinoxalines and 2H-azirines where catalyst and solvent choice proved critical. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Methodologies for In Situ Monitoring
To optimize synthetic routes, a deep understanding of the reaction kinetics and mechanism is essential. Advanced analytical techniques can provide real-time insights into the reaction progress.
In Situ Monitoring Techniques: Future studies could employ a range of in situ spectroscopic methods to monitor the synthesis of this compound. These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of key functional groups, offering a window into the reaction's progress. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for monitoring reactions in solution.
NMR Spectroscopy: Process NMR can be used to follow the reaction in real-time, providing detailed structural information about all components in the reaction mixture.
Mass Spectrometry: The use of techniques like ReactIR and process mass spectrometry can provide highly sensitive and selective monitoring of the reaction components.
The data gathered from these methods would be invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, ultimately leading to more robust and efficient synthetic processes.
Deeper Computational Insights into Reactivity and Interactions
Computational chemistry offers a powerful tool for understanding the intrinsic properties of molecules and predicting their behavior in chemical reactions and biological systems.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.gov Such studies can:
Predict the most stable conformations of the molecule.
Elucidate the reaction mechanisms of its synthesis, identifying transition states and activation energies.
Simulate spectroscopic data (e.g., NMR, IR spectra) to aid in experimental characterization.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in different environments, such as in various solvents or in the presence of a catalyst. These simulations can help to understand intermolecular interactions and the dynamics of the system, which are crucial for designing efficient synthetic processes and for predicting how the molecule might interact with biological targets.
By combining computational and experimental approaches, a more complete picture of the chemical and physical properties of this compound can be developed.
Exploration of New Biological Targets and Mechanistic Pathways in Model Systems
The structural motifs present in this compound are found in numerous biologically active compounds. The cyclopropylamine group, in particular, is a key pharmacophore in several approved drugs. This suggests that this compound and its derivatives could have interesting biological activities.
Screening for Biological Activity: A logical first step would be to perform broad-based biological screening of the compound in various in vitro assays to identify potential areas of activity. This could include screens for:
Anticancer activity against a panel of human cancer cell lines. mdpi.com
Antimicrobial activity against a range of bacteria and fungi.
Enzyme inhibition assays for targets known to be modulated by cyclopropylamine-containing molecules.
Mechanistic Studies: Should any promising biological activity be identified, subsequent research would focus on elucidating the mechanism of action. This could involve:
Identifying the specific molecular target(s) of the compound using techniques like affinity chromatography or proteomics.
Studying the structure-activity relationship (SAR) by synthesizing and testing a library of related analogues. This can provide valuable information on which parts of the molecule are essential for its biological effect.
Utilizing cellular and animal models to understand the physiological effects of the compound.
The exploration of the biological potential of this compound could lead to the discovery of new therapeutic agents or valuable research tools for probing biological systems. The knowledge gained from similar studies on quinoxaline (B1680401) derivatives, which have shown a wide range of biological activities, underscores the potential in this area. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
